1-({4-Nitro-2-[(thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-NITRO-2-(THIOPHENE-2-AMIDO)BENZOYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a nitro group, a thiophene ring, and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and applications in various industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-NITRO-2-(THIOPHENE-2-AMIDO)BENZOYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene-2-amido group, followed by the introduction of the nitro group and the piperidine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the Gewald reaction is a well-known method for synthesizing thiophene derivatives, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-NITRO-2-(THIOPHENE-2-AMIDO)BENZOYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents such as potassium permanganate (KMnO4) for oxidation reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation of the thiophene ring can produce sulfoxides or sulfones.
Scientific Research Applications
1-[4-NITRO-2-(THIOPHENE-2-AMIDO)BENZOYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a candidate for drug development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 1-[4-NITRO-2-(THIOPHENE-2-AMIDO)BENZOYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring can also modulate the compound’s binding affinity to specific enzymes or receptors, influencing its pharmacological activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene ring structure and exhibit similar biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxamide, have comparable chemical properties and applications.
Uniqueness
1-[4-NITRO-2-(THIOPHENE-2-AMIDO)BENZOYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro group and the thiophene ring enhances its potential as a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C18H18N4O5S |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
1-[4-nitro-2-(thiophene-2-carbonylamino)benzoyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H18N4O5S/c19-16(23)11-5-7-21(8-6-11)18(25)13-4-3-12(22(26)27)10-14(13)20-17(24)15-2-1-9-28-15/h1-4,9-11H,5-8H2,(H2,19,23)(H,20,24) |
InChI Key |
JDVFLUCJIHRLPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.